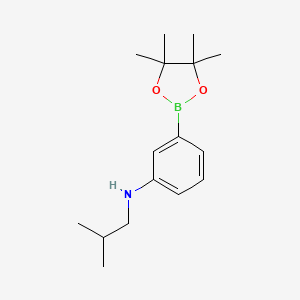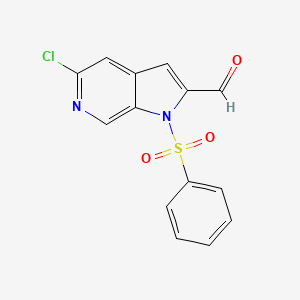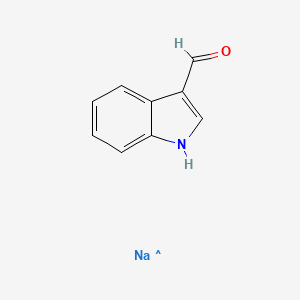
9-Methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions. This particular compound is characterized by the presence of two dioxaborolane groups, which are known for their utility in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with 9-methylcarbazole.
Borylation: The introduction of dioxaborolane groups is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typical solvents.
Major Products:
- The major products of Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Industry:
Electronics: Utilized in the production of organic electronic devices, including OLEDs and organic photovoltaics.
Mecanismo De Acción
The mechanism of action for 9-Methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition to the aryl halide.
Transmetalation: The boron-containing compound transfers its aryl group to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
3,6-Dibromo-9-methylcarbazole: Another carbazole derivative used in similar cross-coupling reactions.
9-Methyl-3,6-diphenylcarbazole: A compound with phenyl groups instead of dioxaborolane groups.
Uniqueness:
- The presence of dioxaborolane groups makes 9-Methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole particularly useful in Suzuki-Miyaura cross-coupling reactions, offering high reactivity and selectivity.
Propiedades
Número CAS |
628336-96-9 |
|---|---|
Fórmula molecular |
C25H33B2NO4 |
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
9-methyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C25H33B2NO4/c1-22(2)23(3,4)30-26(29-22)16-10-12-20-18(14-16)19-15-17(11-13-21(19)28(20)9)27-31-24(5,6)25(7,8)32-27/h10-15H,1-9H3 |
Clave InChI |
IBJJFDFQDBNABM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)





![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)



